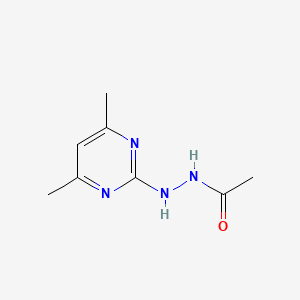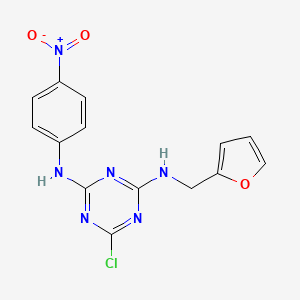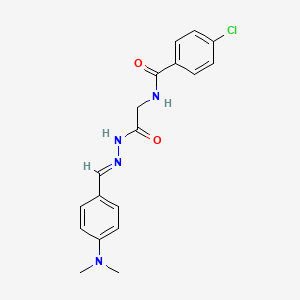
N'-(4,6-dimethylpyrimidin-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an acetohydrazide group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with acetic anhydride. The reaction is carried out in an organic solvent such as acetonitrile, and triethylamine is used as a base to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The acetohydrazide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetohydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)aniline: Another pyrimidine derivative with similar structural features.
N-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide: A sulfur-containing analog of N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide.
Uniqueness
N’-(4,6-dimethylpyrimidin-2-yl)acetohydrazide is unique due to its specific substitution pattern and the presence of the acetohydrazide group. This unique structure imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)acetohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5-4-6(2)10-8(9-5)12-11-7(3)13/h4H,1-3H3,(H,11,13)(H,9,10,12) |
InChI Key |
JEJNMUAFUCSXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11099320.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)

![4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)
![Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11099343.png)
![4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11099356.png)


![4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine](/img/structure/B11099382.png)
![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)

![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
